Home > Products > Screening Compounds P102468 > N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide -

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Catalog Number: EVT-4674142
CAS Number:
Molecular Formula: C22H22BrF3N4O2S
Molecular Weight: 543.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives

Compound Description: This series of compounds shares the core structure of a 1,2,4-triazole ring substituted at the 3-position with a thioacetamide group. These compounds were synthesized and evaluated for their in vitro antibacterial, antifungal, and anti-tuberculosis activities. []

Relevance: These compounds are structurally related to N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide through the shared 1,2,4-triazole ring and the thioacetamide moiety. The variations lie in the substituents on the triazole and the nitrogen of the acetamide group. This structural similarity suggests potential shared or analogous biological activities. []

N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide Derivatives

Compound Description: This series, particularly N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide, focuses on incorporating a 4-ethyl substituent on the triazole ring and exploring its impact on α-glucosidase inhibition. []

Relevance: These derivatives are structurally related to N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide by the presence of the 1,2,4-triazole core, thioacetamide linker, and variations in substituents on both the triazole and acetamide nitrogen. Studying these analogs can provide insights into the structure-activity relationships, especially regarding α-glucosidase inhibition, and guide the development of more potent and selective inhibitors. []

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine Derivatives

Compound Description: This series centers on azinane triazole-based derivatives synthesized as potential inhibitors of acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Notably, methyl phenyl and methyl phenyl-substituted derivatives exhibited potent AChE, α-glucosidase, urease, and BChE inhibitory activities. []

Relevance: While structurally distinct in their core, these compounds share the 1,2,4-triazole moiety with N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. This common feature, alongside the exploration of various substituents on the triazole ring, provides valuable insights into the structure-activity relationship. Understanding the impact of different substituents on the 1,2,4-triazole ring across these series could guide the design of compounds with improved potency and selectivity towards specific targets. []

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide Derivatives

Compound Description: This research focuses on 3,4,5-trisubstituted-1,2,4-triazole derivatives, specifically the series of 2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide. These compounds were investigated for their antiproliferative activities against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3) using MTT, flow cytometric, caspase-3, and matrix metalloproteinase-9 (MMP-9) inhibition assays. []

Relevance: These derivatives share the 1,2,4-triazole core, thioacetamide linker, and variations in the N-aryl substituent with N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Examining the structural and activity differences within this series, particularly the impact of the N-aryl substitutions, could provide insights into their antiproliferative effects and potential mechanisms of action. []

Compound Description: This study involved synthesizing and evaluating novel 3,4,5-trisubstituted 1,2,4-triazole derivatives containing a quinoline ring for their antimicrobial activity against various bacteria and fungi. The researchers aimed to explore the impact of incorporating a quinoline moiety into the 1,2,4-triazole scaffold on antimicrobial potency and identify potential lead compounds. []

Relevance: Although structurally distinct in their core, this series's shared focus on 3,4,5-trisubstituted 1,2,4-triazole derivatives and the exploration of diverse substituents, including heterocyclic moieties, provides valuable insights into structure-activity relationships. Comparing their antimicrobial profiles to N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, which also features a substituted 1,2,4-triazole core, can unveil crucial information about the role of specific substituents in antimicrobial activity. []

R-VK4-40 and R-VK4-116

Compound Description: R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) are newly developed dopamine D3 receptor (D3R) antagonists. These compounds have shown potential as treatments for opioid and cocaine use disorders by mitigating drug reward and relapse in preclinical models. Importantly, unlike some earlier D3R antagonists, R-VK4-40 and R-VK4-116 have not displayed adverse cardiovascular effects when co-administered with opioids or cocaine, highlighting their improved safety profile. []

Relevance: While structurally dissimilar, R-VK4-40 and R-VK4-116, as D3R antagonists, offer a contrasting pharmacological approach compared to the other listed compounds focusing on 1,2,4-triazole derivatives. Exploring the potential of D3R antagonists alongside these 1,2,4-triazole-based compounds could lead to a multifaceted understanding of therapeutic strategies for various diseases, including addressing addiction and potentially synergistic effects. []

Kappa Opioid Receptor Agonists

Compound Description: This review summarizes several recently discovered G protein-biased kappa opioid receptor agonists. These compounds target the kappa opioid receptor with a preference for activating G protein signaling pathways over beta-arrestin recruitment. They hold promise for treating pain and itch with potentially fewer side effects like anhedonia and psychosis, which have hampered the clinical development of unbiased kappa agonists. []

Relevance: While structurally distinct, exploring the pharmacological effects of these kappa agonists alongside N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can provide insights into potential overlapping or contrasting therapeutic applications. The distinct mechanisms and potential synergistic effects of combining kappa opioid receptor modulation with targets relevant to the 1,2,4-triazole derivatives warrant further investigation. []

Compound Description: This research focuses on herbicidal agents comprising combinations of thien-3-yl-sulfonilaminocarboniltriazolinonas and a specific 4-HPPD inhibitor. The study also explores adding compounds to enhance compatibility with crop plants, aiming to optimize herbicidal efficacy while minimizing damage to desired crops. []

Relevance: Although structurally distinct from N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, this research highlights the significance of exploring synergistic effects between different classes of compounds. This approach might unveil potential benefits or unexpected interactions when combined with other agents, potentially enhancing or altering the activity profile of the target compound. []

Compound Description: This study centers on synthesizing and evaluating the anti-inflammatory activities of new substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H one derivatives. These compounds were designed to target inflammatory pathways, and their efficacy was assessed in comparison to phenylbutazone. []

Relevance: While structurally different from N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, the focus on anti-inflammatory properties in this research is noteworthy. Evaluating the target compound's potential anti-inflammatory effects, either directly or through interactions with related pathways, could reveal additional therapeutic applications or mechanisms of action. []

Properties

Product Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C22H22BrF3N4O2S

Molecular Weight

543.4 g/mol

InChI

InChI=1S/C22H22BrF3N4O2S/c1-32-12-11-30-19(10-7-15-5-3-2-4-6-15)28-29-21(30)33-14-20(31)27-18-9-8-16(23)13-17(18)22(24,25)26/h2-6,8-9,13H,7,10-12,14H2,1H3,(H,27,31)

InChI Key

CSIFTMIHGFMWJI-UHFFFAOYSA-N

SMILES

COCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)CCC3=CC=CC=C3

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.